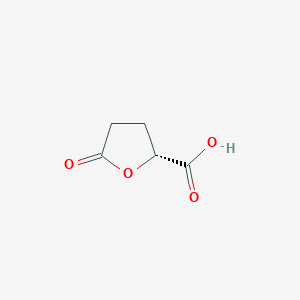

(R)-5-Oxotetrahydrofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R)-5-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVADRSWDTZDDGR-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)O[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886061 | |

| Record name | 2-Furancarboxylic acid, tetrahydro-5-oxo-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53558-93-3 | |

| Record name | (2R)-Tetrahydro-5-oxo-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53558-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxylic acid, tetrahydro-5-oxo-, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053558933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarboxylic acid, tetrahydro-5-oxo-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid, tetrahydro-5-oxo-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Chiral Synthon: An In-Depth Technical Guide to (R)-5-Oxotetrahydrofuran-2-carboxylic acid

This guide provides a comprehensive technical overview of (R)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS Number: 53558-93-3), a pivotal chiral building block in modern pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, and critical applications, with a focus on the underlying scientific principles that drive its utility.

Introduction: The Significance of Stereochemistry in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. This compound, a member of the furan family of heterocyclic compounds, is a prime example of a stereochemically defined intermediate that enables the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] Its rigid tetrahydrofuran ring and pendant carboxylic acid group provide a versatile scaffold for constructing complex molecular architectures with high stereocontrol. This guide will illuminate the key technical aspects of this valuable synthon, providing the in-depth knowledge necessary for its effective application in research and development.

Physicochemical and Spectroscopic Profile

This compound is a white to light yellow crystalline powder.[3] Its chemical structure consists of a five-membered lactone ring with a carboxylic acid substituent at the C2 position, with the stereocenter in the (R) configuration.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 53558-93-3 | [4] |

| Molecular Formula | C₅H₆O₄ | [2] |

| Molecular Weight | 130.10 g/mol | [2] |

| Melting Point | 71-73 °C | [3][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Solubility | Soluble in acetone | [5] |

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in synthesis. Below is a summary of typical spectroscopic data. The data for the (S)-enantiomer is also provided for comparison, as the spectral patterns are nearly identical, with the primary difference being the sign of the specific rotation.

Table 2: Spectroscopic Data

| Technique | This compound | (S)-5-Oxotetrahydrofuran-2-carboxylic acid (for comparison) |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~4.8 (m, 1H, CH), 2.1-2.5 (m, 4H, CH₂) | δ (ppm): 9.12-9.55 (m, 1H), 5.09 (m, 1H), 2.44-2.65 (m, 3H), 2.27-2.41 (m, 1H) in CDCl₃ |

| ¹³C NMR | Expected peaks: ~175 (C=O, lactone), ~172 (C=O, acid), ~78 (CH-O), ~28 (CH₂), ~22 (CH₂) | Data available on PubChem for the racemate shows peaks around 176, 172, 78, 29, and 22 ppm.[1] |

| IR (Infrared) | Broad O-H stretch (~3300-2500 cm⁻¹), strong C=O stretch (lactone, ~1770 cm⁻¹), strong C=O stretch (acid, ~1720 cm⁻¹) | Similar to the (R)-enantiomer. |

| Mass Spec (MS) | [M+H]⁺: m/z 131.0 | [M+H]⁺: m/z 130.9 |

Synthesis: A Stereoselective Approach from D-Glutamic Acid

The most common and efficient synthesis of this compound utilizes the readily available and enantiomerically pure starting material, D-glutamic acid.[6] This method is advantageous as it preserves the stereochemistry of the starting material.

Experimental Protocol

Materials:

-

D-Glutamic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of D-glutamic acid is prepared in a mixture of water and concentrated hydrochloric acid and cooled to 0 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled D-glutamic acid solution over several hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The solvent is removed under reduced pressure (vacuum evaporation).

-

The residue is taken up in ethyl acetate and filtered to remove any inorganic salts.

-

The organic filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed by vacuum evaporation to yield the crude product.

-

The crude product can be further purified by crystallization.

Causality in Experimental Choices:

-

Low Temperature (0 °C): The diazotization reaction is exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and side reactions.

-

Slow Addition of Sodium Nitrite: This ensures that the concentration of nitrous acid remains low, minimizing side reactions and ensuring a controlled reaction rate.

-

Acidic Conditions (HCl): The presence of a strong acid is necessary to generate nitrous acid (HONO) in situ from sodium nitrite and to protonate the intermediate species.

-

Overnight Stirring: This allows the intramolecular cyclization (lactonization) to proceed to completion.

Reaction Mechanism

The synthesis involves two key transformations: the diazotization of the primary amine of D-glutamic acid, followed by an intramolecular nucleophilic attack of the γ-carboxylic acid to form the lactone ring.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The primary value of this compound lies in its role as a chiral intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. [2]

Antiviral Nucleoside Analogues

A significant application of this chiral lactone is in the synthesis of antiviral nucleoside analogues. [7]These compounds mimic natural nucleosides and interfere with viral replication. The stereochemistry of the tetrahydrofuran ring is crucial for the proper orientation of the molecule within the active site of viral enzymes like reverse transcriptase or polymerase. The synthesis of these analogues often involves opening the lactone ring and subsequent modification to introduce a nucleobase and other functional groups.

Beta-Lactamase Inhibitors and Other Bioactive Molecules

Derivatives of this compound are also employed in the preparation of beta-lactamase inhibitors. [2]These inhibitors are co-administered with beta-lactam antibiotics to overcome bacterial resistance. The precise three-dimensional structure imparted by the chiral lactone is critical for their inhibitory activity.

Potential Central Nervous System (CNS) Activity

Some derivatives of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids have been reported to exhibit depressive action on the central nervous system, suggesting potential applications in the development of CNS-active drugs.

The Importance of Enantiomeric Purity: (R) vs. (S)

The biological activity of chiral molecules is highly dependent on their stereochemistry. While this compound is synthesized from D-glutamic acid, its enantiomer, (S)-5-Oxotetrahydrofuran-2-carboxylic acid, is synthesized from L-glutamic acid. [3]Both enantiomers are valuable chiral building blocks, but they are used to synthesize different enantiomers of the final drug product. The choice between the (R) and (S) enantiomer is dictated by the desired stereochemistry of the target molecule to ensure optimal interaction with its biological target.

Conclusion

This compound is a cornerstone chiral synthon in modern drug discovery and development. Its well-defined stereochemistry, coupled with its versatile chemical functionality, makes it an invaluable tool for the synthesis of a wide range of enantiomerically pure pharmaceuticals. A thorough understanding of its synthesis, characterization, and applications, as detailed in this guide, is essential for any scientist working at the forefront of medicinal chemistry.

References

-

PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Jõgi, A., Paju, A., Pehk, T., Kailas, T., Müürisepp, A. M., Kanger, T., & Lopp, M. (2006). Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Synthesis, 2006(18), 3051-3054.

-

UCLA Organic Chemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid. Retrieved from [Link]

- Mikhaylov, A. A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658.

- Galabov, A. S., et al. (2021). Antiviral nucleoside analogs. Russian Journal of General Chemistry, 91(5), 823-844.

-

NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

- Guchhait, S. K., & Kashyap, M. (2020). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorganic & Medicinal Chemistry Letters, 30(16), 127321.

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid. Retrieved from [Link]

- Zhang, Z., et al. (2015). Efficient synthesis of glutaric acid from L-glutamic acid via diazoniation/hydrogenation sequence. Chemical Papers, 69(1), 125-130.

- De Schouwer, F., et al. (2017). glutamic acid valorization through solvent-enabled decarboxylation for 2-pyrrolidone production. ACS Sustainable Chemistry & Engineering, 5(10), 9146-9154.

- Cichon, M. J., & Salaga, M. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(16), 4882.

- Chen, H. S. S., et al. (2022). Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids.

- Lamberth, C., & Dinges, J. (Eds.). (2017). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. John Wiley & Sons.

-

LookChem. (n.d.). Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. Retrieved from [Link]

- Piras, M., et al. (2020). Intramolecular Lactones of Sialic Acids. Molecules, 25(21), 5046.

Sources

- 1. 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid [myskinrecipes.com]

- 3. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]

- 4. CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid | Chemsrc [chemsrc.com]

- 5. lookchem.com [lookchem.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (R)-5-Oxotetrahydrofuran-2-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Development

Executive Summary: (R)-5-Oxotetrahydrofuran-2-carboxylic acid is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. Characterized by a γ-butyrolactone ring with a defined stereocenter at the C2 position, this molecule serves as a versatile intermediate for introducing precise three-dimensional architecture into complex bioactive molecules. Its structural similarity to natural metabolites and the presence of two distinct functional groups—a lactone and a carboxylic acid—make it an ideal starting point for the synthesis of a wide array of therapeutic agents, including antiviral, antibacterial, and enzyme-inhibiting drugs. This guide provides an in-depth exploration of its chemical properties, robust synthetic methodologies, comprehensive analytical characterization, and critical applications in the pharmaceutical industry, offering researchers and drug development professionals a practical and authoritative resource.

Introduction and Nomenclature

This compound, a member of the γ-lactone class of compounds, is the formal product of intramolecular condensation between the C5-carboxy group and the hydroxyl group of (R)-2-hydroxyglutaric acid[1]. The "R" designation specifies the absolute stereochemistry at the C2 chiral center, which is often crucial for the biological efficacy of its downstream derivatives[2]. Its importance stems from its role as a chiral pool starting material, enabling the efficient construction of enantiomerically pure pharmaceuticals[3]. The γ-butyrolactone scaffold itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs for diverse therapeutic areas[4].

This guide will elucidate the fundamental aspects of this compound, beginning with its nomenclature and core physicochemical properties.

| Identifier | Value | Source |

| Primary IUPAC Name | (2R)-5-Oxotetrahydrofuran-2-carboxylic acid | [5] |

| Alternative IUPAC Name | (R)-5-oxooxolane-2-carboxylic acid | [1] |

| CAS Number | 53558-93-3 | [5][6][7] |

| Synonyms | (R)-(-)-γ-Carboxy-γ-butyrolactone, (R)-(-)-5-Oxo-2-tetrahydrofuroic acid | [6] |

| Molecular Formula | C₅H₆O₄ | [1] |

| Molecular Weight | 130.10 g/mol | [1][8] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 71-74 °C | [5][9] |

Synthesis and Chiral Purity

The generation of enantiomerically pure this compound is paramount for its use in pharmaceutical synthesis. Two primary strategies are employed: direct asymmetric synthesis from a chiral precursor and the resolution of a racemic mixture.

Asymmetric Synthesis via Diazotization of L-Glutamic Acid

The most field-proven and scalable method for synthesizing the (S)-enantiomer, and by extension the (R)-enantiomer from D-glutamic acid, is the diazotization of L-glutamic acid[10][11]. This method is favored in both academic and industrial settings due to the low cost and high enantiomeric purity of the starting material.

Mechanism Insight: The reaction proceeds via the conversion of the primary amine of glutamic acid into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). The diazonium group is an excellent leaving group (N₂) and is subsequently displaced by water in an Sɴ2-like reaction, leading to the formation of 2-hydroxyglutaric acid with retention or inversion of configuration depending on the exact conditions. This intermediate readily undergoes intramolecular esterification (lactonization) under the acidic conditions to yield the thermodynamically stable five-membered γ-lactone ring[10]. Controlling the temperature at -5 to 0 °C during the addition of sodium nitrite is critical to prevent side reactions and ensure the stability of the diazonium intermediate.

Caption: Workflow for the synthesis of the (S)-enantiomer from L-Glutamic Acid.

Experimental Protocol: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid [10][11]

-

Preparation: Dissolve 10.0 g (68 mmol) of L-glutamic acid in 100 mL of deionized water in a 250 mL three-neck flask equipped with a mechanical stirrer and an addition funnel. Cool the suspension to 0 °C in an ice-salt bath.

-

Diazotization: In a separate beaker, dissolve 7.5 g (108.7 mmol) of sodium nitrite in 50 mL of water. Dilute 10 mL of concentrated HCl into 40 mL of water. Add the sodium nitrite solution and the diluted HCl solution dropwise and simultaneously to the stirred glutamic acid suspension over 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 18 hours. The solution will become clear yellow.

-

Workup: Concentrate the reaction mixture in vacuo using a rotary evaporator with a bath temperature below 50 °C to obtain a viscous yellow oil.

-

Extraction: Add 200 mL of ethyl acetate to the oil and stir for 30 minutes. Filter the mixture to remove insoluble salts (NaCl). Wash the solid cake with two additional 75 mL portions of ethyl acetate.

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under high vacuum for 12 hours to yield the final product as a solid syrup (typical yield: >90%).[11]

Chiral Resolution of Racemic Acid

An alternative to asymmetric synthesis is the resolution of a racemic mixture. This classical technique is valuable when a chiral starting material is unavailable or prohibitively expensive. The core principle involves converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility, boiling point, chromatographic retention) and can therefore be separated[12].

Methodology Insight: For a carboxylic acid like the topic compound, resolution is typically achieved by forming a salt with a chiral base (e.g., (R)-1-phenylethylamine)[12]. The resulting diastereomeric salts, (R)-acid·(R)-base and (S)-acid·(R)-base, can often be separated by fractional crystallization. A more modern approach involves esterification with a chiral alcohol, such as L-(-)-menthol, to form diastereomeric esters. These esters are less polar and are readily separable using standard silica gel chromatography[2]. After separation, the chiral auxiliary is cleaved (e.g., via hydrolysis) to yield the pure enantiomer.

Caption: General principle of chiral resolution via diastereomer formation.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is essential. A combination of spectroscopic and chromatographic techniques provides a self-validating analytical system.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the C2 proton (methine), and C3/C4 protons (methylenes). The carboxylic acid proton is a broad singlet. Chemical shifts are solvent-dependent (e.g., C2-H ~5.0 ppm in CDCl₃)[10][11]. |

| ¹³C NMR | Carbon Skeleton Mapping | Distinct signals for the lactone carbonyl (~175 ppm), carboxylic acid carbonyl (~173 ppm), C2 methine (~75-80 ppm), and two methylene carbons (~28-35 ppm)[13]. |

| FT-IR | Functional Group ID | Strong, broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch for the lactone (~1770 cm⁻¹), and a C=O stretch for the carboxylic acid (~1720 cm⁻¹)[13]. |

| Mass Spec (MS) | Molecular Weight | ESI-MS in negative mode will show a prominent peak for [M-H]⁻ at m/z 129. In positive mode, [M+H]⁺ or [M+Na]⁺ may be observed[10][11]. |

| Chiral HPLC | Enantiomeric Purity | Using a chiral stationary phase (e.g., Chiralpak AD-H), the R and S enantiomers can be resolved into two distinct peaks, allowing for the determination of enantiomeric excess (ee)[14]. |

Applications in Drug Development

The true value of this compound lies in its application as a strategic intermediate in the synthesis of high-value pharmaceuticals. Its defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), ensuring target specificity and reducing the risk of off-target effects associated with the wrong enantiomer.

Case Study: Antiviral Agents

A prominent application is in the synthesis of the influenza drug Baloxavir marboxil [15]. The chiral tetrahydrofuran core of the drug is derived from this building block. The specific stereochemistry is essential for the drug's mechanism of action, which involves inhibiting the cap-dependent endonuclease activity of the viral polymerase.

Case Study: β-Lactam Antibiotics

This chiral acid is a key intermediate in the production of carbapenem and penem antibiotics, such as Faropenem sodium [15]. The tetrahydrofuran moiety is incorporated into the side chain of the antibiotic, where its stereoconfiguration plays a critical role in binding to penicillin-binding proteins (PBPs) and evading degradation by β-lactamase enzymes.

Broader Utility

Beyond these examples, the compound is widely utilized in the synthesis of:

-

Enzyme Inhibitors: Its structure can mimic natural substrates, making it a valuable scaffold for designing inhibitors for enzymes like proteases and kinases[8].

-

Novel Heterocycles: The lactone and carboxylic acid groups provide two reactive handles for further chemical elaboration, enabling access to a diverse range of complex heterocyclic structures for drug discovery screening libraries[3][8].

Caption: Role as a central building block in synthesizing diverse drug classes.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the precise and efficient synthesis of enantiomerically pure pharmaceuticals. Its accessibility through robust synthetic methods, combined with its versatile reactivity, ensures its continued importance in the drug development pipeline. For researchers and scientists, a thorough understanding of its properties, synthesis, and handling is fundamental to leveraging its full potential in creating the next generation of targeted therapeutics.

References

-

5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524. PubChem. [Link]

-

(R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid. MySkinRecipes. [Link]

-

(r)-(-)-5-oxotetrahydrofuran-2-carboxylic acid [ 53558-93-3 ]. ChemSigma. [Link]

-

5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. Chemsrc. [Link]

-

5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]

-

Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. MDPI. [Link]

-

CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid. Chemsrc. [Link]

-

Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]

-

The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis. Pharmaffiliates. [Link]

-

(2S)-5-oxo-Tetrahydro-furan-2-carboxylic-acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. LookChem. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed. [Link]

-

A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Semantic Scholar. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]

- 3. chemimpex.com [chemimpex.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid | Chemsrc [chemsrc.com]

- 6. (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid | 53558-93-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 53558-93-3 (R)-(-)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID [chemsigma.com]

- 8. (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid [myskinrecipes.com]

- 9. lookchem.com [lookchem.com]

- 10. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 [chemicalbook.com]

- 11. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. benchchem.com [benchchem.com]

- 15. nbinno.com [nbinno.com]

(R)-5-Oxotetrahydrofuran-2-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to (R)-5-Oxotetrahydrofuran-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Development

Executive Summary

This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid, stereodefined structure makes it an invaluable intermediate for the asymmetric synthesis of a wide array of bioactive molecules, including antiviral and antibacterial agents. The precise spatial arrangement of its functional groups is critical for ensuring the stereochemical purity of final drug products, which directly impacts their efficacy and safety. This guide provides a comprehensive technical overview of its physicochemical properties, details validated synthetic and resolution methodologies, and explores its significant applications, offering researchers and drug development professionals a practical resource for leveraging this key chiral intermediate.

Introduction: The Significance of a Chiral Lactone

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, where often only one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. This compound, a derivative of γ-butyrolactone, serves as a quintessential example of a chiral synthon whose stereocenter is preserved and transferred during the construction of complex molecular architectures.

This molecule is structurally related to 2-hydroxyglutaric acid through intramolecular lactonization[1]. Its utility stems from the presence of two key functional groups: a lactone and a carboxylic acid. The lactone ring provides a conformationally restricted scaffold, while the carboxylic acid offers a versatile handle for chemical modification, such as amide bond formation or reduction. Its application as a key intermediate in the synthesis of β-lactamase inhibitors and antiviral drugs underscores its importance in developing treatments for infectious diseases[2][3].

Physicochemical Properties

The fundamental properties of this compound and its corresponding enantiomer and racemic mixture are summarized below. Accurate characterization is the first step in any successful synthetic campaign.

| Property | (R)-(-)-Enantiomer | (S)-(+)-Enantiomer | Racemic Mixture |

| Molecular Formula | C₅H₆O₄[2][4] | C₅H₆O₄[5] | C₅H₆O₄[1] |

| Molecular Weight | 130.10 g/mol [2] | 130.10 g/mol [5] | 130.10 g/mol [1] |

| IUPAC Name | (2R)-5-oxooxolane-2-carboxylic acid | (2S)-5-oxooxolane-2-carboxylic acid | 5-oxooxolane-2-carboxylic acid[1] |

| Synonyms | (R)-γ-Carboxy-γ-butyrolactone | (S)-γ-Carboxy-γ-butyrolactone | γ-Carboxy-γ-butyrolactone |

| CAS Number | 53558-93-3[2][4] | 21461-84-7 | 4344-84-7[1] |

| Appearance | White to light yellow crystalline powder | White to light yellow to beige crystalline powder[5][6] | Solid |

| Melting Point | 71-73 °C[4] | 71-73 °C[6] | N/A |

Synthesis and Chiral Purity: A Methodological Overview

Obtaining enantiomerically pure this compound can be achieved through two primary strategies: direct asymmetric synthesis from a chiral precursor or resolution of a racemic mixture. The choice of method depends on factors such as cost, scale, and the availability of starting materials.

Asymmetric Synthesis from a Chiral Pool Precursor

A robust and widely used method for synthesizing the (S)-enantiomer involves the diazotization of L-glutamic acid, a readily available and inexpensive chiral amino acid.[7] The same principle applies to the synthesis of the target (R)-enantiomer by starting with D-glutamic acid.

Causality of Experimental Choices:

-

Starting Material: D-Glutamic acid provides the necessary (R)-stereocenter at the C2 position, which is retained throughout the reaction.

-

Reagents (NaNO₂, HCl): The combination of sodium nitrite and a strong acid (like HCl) at low temperature generates nitrous acid in situ. This reacts with the primary amine of the amino acid to form a diazonium salt, an excellent leaving group (N₂ gas).

-

Mechanism: The unstable diazonium salt is immediately displaced by a water molecule, forming a secondary alcohol. This 2-hydroxyglutaric acid intermediate then undergoes a rapid, acid-catalyzed intramolecular esterification (lactonization) to form the thermodynamically stable five-membered γ-lactone ring.

-

Temperature Control (-5°C to 0°C): This is critical to prevent the decomposition of the diazonium salt and minimize side reactions, ensuring a high yield of the desired product.

Caption: Asymmetric synthesis workflow from D-Glutamic Acid.

Experimental Protocol: Synthesis of this compound

-

Preparation: In a three-necked flask equipped with a mechanical stirrer and an addition funnel, suspend D-glutamic acid (1 equivalent) in water. Cool the suspension to -5 °C using an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.5 equivalents) dropwise to the suspension, maintaining the internal temperature below 0 °C with vigorous stirring. Concurrently, add a dilute solution of hydrochloric acid to maintain an acidic pH.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 18-24 hours. The evolution of N₂ gas should be observed.

-

Workup: Concentrate the reaction mixture under reduced pressure to obtain a crude oily residue.

-

Extraction: Dissolve the residue in ethyl acetate and wash with brine. The organic layers are combined, dried over anhydrous magnesium sulfate, and filtered.

-

Isolation: Evaporate the solvent in vacuo to yield this compound, typically as a solid or viscous syrup.[7]

Chiral Resolution of Racemic Acid

When a synthetic route yields a racemic mixture of 5-Oxotetrahydrofuran-2-carboxylic acid, the enantiomers must be separated. The most common and industrially scalable method is resolution via the formation of diastereomeric salts.[8][9]

Causality of Experimental Choices:

-

Resolving Agent: An enantiomerically pure chiral base, such as (R)-(+)-1-phenylethylamine, is used. This base reacts with the racemic carboxylic acid to form a pair of diastereomeric salts: ((R)-acid, (R)-base) and ((S)-acid, (R)-base).

-

Separation Principle: Diastereomers are not mirror images and thus have different physical properties, including solubility in a given solvent system.[9] By carefully selecting a solvent, one diastereomeric salt can be selectively crystallized from the solution, leaving the other dissolved.

-

Regeneration: After separating the crystallized salt by filtration, it is treated with a strong acid (e.g., HCl). This protonates the carboxylate and the chiral amine, breaking the salt and allowing for the isolation of the enantiomerically pure carboxylic acid and the recovery of the resolving agent.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: General Chiral Resolution

-

Salt Formation: Dissolve the racemic 5-Oxotetrahydrofuran-2-carboxylic acid in a suitable solvent (e.g., ethanol or acetone). Add a solution of the chiral resolving agent (e.g., (R)-(+)-1-phenylethylamine, ~0.5 equivalents) to the mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Separation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, is set aside.

-

Purity Check: The optical purity of the crystallized salt can be assessed at this stage. Recrystallization may be necessary to achieve high diastereomeric excess.

-

Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with aqueous HCl to a pH of ~1.

-

Extraction: Extract the liberated enantiomerically pure acid into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Applications in Pharmaceutical Research and Development

The enantiopure forms of 5-Oxotetrahydrofuran-2-carboxylic acid are crucial starting materials for drugs where stereochemistry dictates biological function.

-

Antiviral Agents: The (R)-enantiomer is a documented intermediate in the synthesis of antiviral medications.[3] For example, it is a building block for Baloxavir Marboxil, an influenza therapeutic. The specific 3D orientation provided by the chiral center is essential for the drug to bind effectively to its viral protein target, inhibiting viral replication.

-

Antibacterial Agents: This chiral lactone is instrumental in the synthesis of β-lactam antibiotics and their inhibitors.[2][3] It serves as a key fragment in the construction of carbapenems like Faropenem. The stereochemistry is vital for the antibiotic's ability to mimic the natural substrate of bacterial cell wall transpeptidases, leading to their irreversible inhibition and subsequent bacterial cell death.

-

Chiral Derivatizing and Resolving Agents: The (S)-(+)-enantiomer can be used as a chiral derivatizing agent, particularly for alcohols.[6] By reacting it with a racemic alcohol, a mixture of diastereomeric esters is formed. These diastereomers can be distinguished and quantified using techniques like NMR spectroscopy or HPLC, allowing for the determination of the enantiomeric purity of the original alcohol.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the precise construction of life-saving medicines. Its value lies in its stereochemical integrity, which translates directly to the selectivity and safety of the final pharmaceutical product. A thorough understanding of its properties, along with robust protocols for its synthesis and resolution, is essential for researchers and scientists in the field of drug discovery and development. As the demand for complex, stereochemically pure drugs continues to grow, the importance of foundational chiral building blocks like this will only increase.

References

-

5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester - the NIST WebBook . Source: National Institute of Standards and Technology. [Link]

-

(R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid - MySkinRecipes . Source: MySkinRecipes. [Link]

-

5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 - PubChem . Source: National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach . Source: MDPI. [Link]

-

The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis . Source: Medium. [Link]

-

Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs . Source: Beilstein Journal of Organic Chemistry. [Link]

-

(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7 . Source: LookChem. [Link]

-

Chiral resolution - Wikipedia . Source: Wikipedia. [Link]

-

Resolution: Separation of Enantiomers - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH . Source: Wiley Online Library. [Link]

Sources

- 1. 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. 53558-93-3 (R)-(-)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID [chemsigma.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid: A Technical Guide for Researchers

Introduction: The Significance of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid in Drug Development

This compound, a chiral lactone and carboxylic acid, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its utility as an intermediate, notably in the creation of potential antiviral agents, underscores the importance of understanding its fundamental physicochemical properties.[1] For researchers, scientists, and drug development professionals, a comprehensive grasp of this compound's solubility in a range of organic solvents is paramount for efficient process development, formulation design, and ultimately, the successful translation of promising molecules into therapeutic realities.

This in-depth technical guide provides a thorough exploration of the solubility of this compound. We will delve into the theoretical underpinnings that govern its dissolution, present available solubility data, and offer a detailed, field-proven protocol for its experimental determination. The aim is to equip researchers with the knowledge and practical tools necessary to confidently and effectively work with this versatile chiral intermediate.

Understanding the Molecular Architecture and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents: a polar lactone ring, a hydrophilic carboxylic acid group, and a chiral center.

-

The Lactone Moiety: The cyclic ester (lactone) introduces polarity and the potential for dipole-dipole interactions.

-

The Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents. Its acidic nature also allows for potential salt formation to modulate solubility.

-

Chirality: While the chirality of the molecule is crucial for its biological activity, its direct impact on solubility in achiral solvents is generally less pronounced than the effect of the functional groups. However, it can play a role in the crystal lattice energy, which in turn affects the energy required to dissolve the solid.

The interplay of these features results in a molecule with a nuanced solubility profile, capable of engaging in a variety of intermolecular forces. A general principle in solubility is "like dissolves like," which suggests that this compound will exhibit greater solubility in polar solvents that can participate in hydrogen bonding and dipole-dipole interactions.

Solubility Profile of this compound in Organic Solvents

Precise, quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively documented in publicly available literature. However, based on its structural features and qualitative information, we can infer its likely behavior. The parent compound, γ-butyrolactone (GBL), is miscible with water and a broad array of organic solvents, including alcohols, ketones, and esters, while showing limited solubility in non-polar hydrocarbons.[2][3] The addition of the carboxylic acid group to this structure is expected to enhance its affinity for polar, protic solvents.

One source explicitly mentions the solubility of the racemic form, (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid, in acetone.[4] This provides a specific data point, and we can extrapolate that it will also be soluble in other polar aprotic and protic solvents.

Table 1: Estimated and Observed Solubility of this compound

| Solvent Class | Solvent | Polarity | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High (Protic) | High | Strong hydrogen bonding potential with the carboxylic acid and lactone groups. |

| Ketones | Acetone | Medium (Aprotic) | Soluble[4] | Good dipole-dipole interactions and hydrogen bond acceptance. |

| Esters | Ethyl Acetate | Medium (Aprotic) | Moderate to High | Similar polarity and potential for dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF) | Medium (Aprotic) | Moderate | Can act as a hydrogen bond acceptor. |

| Halogenated | Dichloromethane | Medium (Aprotic) | Low to Moderate | Primarily dipole-dipole interactions, less favorable for hydrogen bonding. |

| Aromatic | Toluene | Low (Aprotic) | Low | Mismatch in polarity and lack of strong intermolecular interactions. |

| Alkanes | Hexane | Very Low (Aprotic) | Very Low/Insoluble | Significant polarity mismatch. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The Saturation Shake-Flask (SSF) method is considered the gold standard for determining equilibrium solubility and is highly recommended.[5] This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

Core Principle of the Saturation Shake-Flask Method

The method involves creating a saturated solution of the solute in the solvent of interest at a controlled temperature. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the liquid phase represents its solubility under those specific conditions.

Experimental Workflow Diagram

Caption: Workflow for the Saturation Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or agitator. Maintaining a constant temperature is critical as solubility is temperature-dependent.

-

Agitate the slurry for a sufficient period to ensure equilibrium is reached. A common duration is 24 hours, but this should be validated for the specific solute-solvent system.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. Centrifugation is a highly effective method for this.

-

Centrifuge the vials at a high speed until a clear supernatant is obtained with a compact pellet of the excess solid at the bottom.

-

-

Sampling and Dilution:

-

Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.

-

If the concentration is expected to be high, dilute the sample with a known volume of the same solvent to bring it within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the dissolved this compound in the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound. A thorough understanding of these allows for the strategic manipulation of conditions to achieve desired concentrations.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the crystal lattice forces of the solid and the intermolecular forces within the solvent.

Solvent Polarity

As previously discussed, the principle of "like dissolves like" is a primary determinant of solubility. The polarity of the solvent and its ability to form hydrogen bonds will be the most significant factor in dissolving this compound. Polar protic solvents like methanol and ethanol are expected to be excellent solvents, while non-polar solvents like hexane will be poor.

Presence of Water

For carboxylic acids in organic solvents, the presence of even small amounts of water can significantly enhance solubility.[6][7] Water can form hydrogen-bonded bridges between the carboxylic acid molecules and the organic solvent, facilitating dissolution. This is a critical consideration in industrial processes where anhydrous conditions may be difficult to maintain.

pH (in aqueous or mixed aqueous/organic systems)

While this guide focuses on organic solvents, it's important to note that in systems containing water, the pH will have a dramatic effect on the solubility of this compound. As a carboxylic acid, its solubility will increase significantly at higher pH values due to the formation of the more soluble carboxylate anion.

Logical Relationship of Influencing Factors

Caption: Key factors influencing the solubility of the target compound.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of this compound is indispensable for its effective use in pharmaceutical research and development. While a complete quantitative dataset is still emerging, the principles outlined in this guide provide a robust framework for predicting its behavior and for designing experiments to determine its solubility with high fidelity. The provided experimental protocol offers a reliable method for generating the precise data needed for process optimization and formulation development. As the applications of this chiral building block continue to expand, a deeper and more granular understanding of its solubility in a wider array of solvent systems will be of increasing value to the scientific community.

References

-

Safrole. GBL or gamma-Butyrolactone: Chemistry and Facts. [Link]

-

Solubility of Things. γ-Butyrolactone. [Link]

-

PubChem. 5-Oxo-2-tetrahydrofurancarboxylic acid. [Link]

-

Avdeef, A., Tsinman, K., Tsinman, O., Sun, N., & Voloboy, D. (2010). A new method for measuring the solubility of pharmaceutical compounds in organic solvents by visual camera. Journal of Chemical & Engineering Data, 55(12), 5329-5335. [Link]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2578. [Link]

-

Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (No. LBL-31421). Lawrence Berkeley Lab., CA (United States). [Link]

Sources

- 1. bdmaee.net [bdmaee.net]

- 2. safrole.com [safrole.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 21461-84-7 CAS MSDS ((S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. swgdrug.org [swgdrug.org]

- 6. Editor's Choice : Thermodynamic Modeling of Chiral Compounds Solubility Using Correlative and Predictive Models - Lifescience Global [lifescienceglobal.com]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

A Technical Guide to the Spectroscopic Characterization of (R)-5-Oxotetrahydrofuran-2-carboxylic Acid

Introduction

(R)-5-Oxotetrahydrofuran-2-carboxylic acid, a chiral γ-lactone, serves as a valuable building block in the synthesis of various biologically active molecules and natural products. Its rigid, chiral scaffold makes it an attractive starting material for the stereoselective synthesis of complex targets in drug discovery and development. A thorough understanding of its structural features is paramount for its effective utilization, and spectroscopic techniques provide the most powerful tools for this purpose. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and outlining the experimental protocols for data acquisition.

Molecular Structure and Key Spectroscopic Features

This compound possesses a five-membered lactone ring with a carboxylic acid substituent at the C2 position. The stereocenter at C2 dictates the (R) configuration. The presence of two carbonyl groups (lactone and carboxylic acid), C-O single bonds, and aliphatic C-H bonds gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework. The spectroscopic data for the (R)-enantiomer is identical to that of its (S)-enantiomer, with the exception of the sign of optical rotation. The following data is based on the reported spectrum of (S)-5-Oxotetrahydrofuran-2-carboxylic acid.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons at positions 2, 3, and 4. The carboxylic acid proton is often broad and may exchange with residual water in the solvent.

Table 1: Expected ¹H NMR Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H2 | ~4.8 - 5.1 | Multiplet | |

| H3 | ~2.3 - 2.7 | Multiplet | |

| H4 | ~2.3 - 2.7 | Multiplet | |

| COOH | ~9.0 - 13.0 | Broad Singlet |

Interpretation of the ¹H NMR Spectrum:

-

H2 (Methine Proton): The proton at the chiral center (C2) is the most deshielded of the aliphatic protons due to its proximity to two electron-withdrawing groups: the lactone oxygen and the carboxylic acid. This results in a downfield chemical shift. Its multiplicity will be a multiplet due to coupling with the two diastereotopic protons at C3.

-

H3 & H4 (Methylene Protons): The protons on C3 and C4 are diastereotopic and will exhibit complex splitting patterns (multiplets) due to both geminal and vicinal coupling. Their chemical shifts are in the typical range for methylene protons adjacent to a carbonyl group and a methine group.

-

COOH (Carboxylic Acid Proton): The proton of the carboxylic acid is highly deshielded and appears as a broad singlet at a very downfield chemical shift. Its position can be highly variable and is dependent on concentration and the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Data

| Carbon | Chemical Shift (δ) ppm |

| C5 (Lactone C=O) | ~178 - 182 |

| COOH (Carboxylic Acid C=O) | ~172 - 176 |

| C2 (Methine Carbon) | ~75 - 80 |

| C3 (Methylene Carbon) | ~27 - 31 |

| C4 (Methylene Carbon) | ~26 - 30 |

Interpretation of the ¹³C NMR Spectrum:

-

C5 and COOH (Carbonyl Carbons): The two carbonyl carbons are the most deshielded carbons in the molecule, appearing at the downfield end of the spectrum. The lactone carbonyl (C5) is typically slightly more deshielded than the carboxylic acid carbonyl.

-

C2 (Methine Carbon): The carbon of the stereocenter (C2) is significantly deshielded due to the attachment of two oxygen atoms (one from the lactone ring and one from the carboxylic acid).

-

C3 and C4 (Methylene Carbons): These carbons appear in the aliphatic region of the spectrum. C4, being adjacent to the lactone carbonyl, is slightly more deshielded than C3.

Caption: A generalized workflow for NMR data acquisition.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable internal standard) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Integrate the signals in the ¹H spectrum and identify the chemical shifts of the peaks in both the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid and lactone moieties.

Table 3: Expected IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad and strong |

| C-H (Aliphatic) | 2850-3000 | Medium to weak, sharp |

| C=O (Lactone) | 1760-1800 | Strong and sharp |

| C=O (Carboxylic Acid) | 1700-1725 | Strong and sharp |

| C-O (Lactone & Carboxylic Acid) | 1000-1300 | Strong |

Interpretation of the IR Spectrum:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹. This broadness is due to strong intermolecular hydrogen bonding.

-

C=O Stretches: Two distinct carbonyl stretching absorptions are expected. The lactone carbonyl typically appears at a higher wavenumber (around 1770 cm⁻¹) compared to the carboxylic acid carbonyl (around 1710 cm⁻¹). The higher frequency of the lactone C=O is due to the ring strain of the five-membered ring.

-

C-O Stretches: Strong C-O stretching bands will be present in the fingerprint region, corresponding to the C-O bonds of both the lactone and the carboxylic acid.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal. Use the pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

-

Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.

Expected Mass Spectrometry Data:

-

Molecular Weight: The molecular weight of this compound is 130.10 g/mol .

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 130 would be expected, although it may be weak due to the lability of the molecule.

-

Electrospray Ionization (ESI): In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ at m/z = 129 would be the expected base peak. In positive ion mode, adducts such as [M+H]⁺ at m/z = 131 or [M+Na]⁺ at m/z = 153 may be observed.

Predicted Fragmentation Pattern (EI-MS):

The molecular ion can undergo several fragmentation pathways. Common losses include:

-

Loss of H₂O (m/z = 112): Dehydration from the carboxylic acid.

-

Loss of COOH (m/z = 85): Loss of the carboxylic acid radical.

-

Loss of CO₂ (m/z = 86): Decarboxylation of the carboxylic acid.

-

Ring Opening and further fragmentation: Leading to smaller fragments.

Caption: Plausible fragmentation pathways in EI-MS.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile. A small amount of a volatile acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode may be added to enhance ionization.

-

Infusion: The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a constant flow rate.

-

Ionization: A high voltage is applied to the electrospray needle, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are ionized.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture of the molecular structure of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy provides definitive evidence for the presence of the carboxylic acid and lactone functional groups. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. The detailed analysis and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this important chiral building block, enabling its confident identification and utilization in synthetic applications.

References

-

PeerJ: Effect of sodium (S)-2-hydroxyglutarate in male, and succinic acid in female Wistar rats against renal ischemia. [Link]

-

Spectroscopy Online: The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Chemistry LibreTexts: Spectroscopy of Carboxylic Acids. [Link]

-

Chemguide: Mass Spectra - Fragmentation Patterns. [Link]

-

ACS Publications: Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. [Link]

A Technical Guide to the Chiral Purity Analysis of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid

Introduction: The Criticality of Chirality in a Versatile Building Block

(R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid, a chiral γ-lactone, stands as a pivotal intermediate in the synthesis of a multitude of complex molecules, including pharmaceuticals and natural products.[1][2] Its molecular structure, featuring a lactone ring and a carboxylic acid functional group, makes it a versatile synthon.[1] The absolute stereochemistry at the C2 position is of paramount importance, as it dictates the three-dimensional arrangement of atoms and, consequently, its biological activity and efficacy in asymmetric synthesis.[1] In drug development, for instance, one enantiomer of a chiral molecule may exhibit the desired therapeutic effect, while the other could be inactive or even elicit harmful side effects. Therefore, the precise determination of the chiral purity, or enantiomeric excess (ee), of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid is not merely a quality control metric but a fundamental requirement for its application in research and pharmaceutical manufacturing.[3]

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the chiral purity of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, step-by-step protocols for the most common and reliable analytical techniques.

Core Principles of Chiral Purity Analysis

The analysis of chiral purity aims to quantify the relative amounts of the two enantiomers, (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid and its mirror image, (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid, in a given sample. The result is typically expressed as enantiomeric excess (ee), which is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the (R) and (S) enantiomers, respectively.

Two primary analytical techniques are widely employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Polarimetry . Each method leverages a different fundamental property of chiral molecules to achieve separation or differentiation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful and widely used technique for the accurate determination of enantiomeric excess.[4] The method relies on the use of a chiral stationary phase (CSP) within the HPLC column. The CSP is itself enantiomerically pure and interacts differently with the two enantiomers of the analyte as they pass through the column. This differential interaction leads to a difference in retention time, allowing for the separation and subsequent quantification of the individual enantiomers.

The Causality Behind the Separation

The separation of enantiomers on a chiral stationary phase is a result of the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For these complexes to have different energies, and thus for separation to occur, there must be at least three points of interaction between the chiral selector and the analyte. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. The difference in the stability of these transient diastereomeric complexes causes one enantiomer to be retained longer on the column than the other, resulting in two distinct peaks in the chromatogram.

For carboxylic acids like 5-Oxotetrahydrofuran-2-carboxylic acid, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often highly effective.[5] A case study on the gram-scale synthesis of (R)-5-Oxotetrahydrofuran-2-carboxylic acid specifically mentions the use of a Chiralpak AD-H column to confirm an enantiomeric excess of 99%.[1]

Experimental Protocol: Chiral HPLC Analysis

This protocol is a robust starting point for the analysis of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid, based on established methods for similar chiral carboxylic acids and the specific mention of a Chiralpak AD-H column.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid sample.

-

Dissolve the sample in 10 mL of the mobile phase (or a compatible solvent like ethanol) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions:

| Parameter | Recommended Condition | Rationale |

| HPLC System | Standard HPLC with UV detector | Provides the necessary components for separation and detection. |

| Chiral Column | Chiralpak AD-H (or similar amylose-based CSP) | Proven effectiveness for this class of compounds.[1] |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) | Normal phase conditions are common for polysaccharide columns. TFA is an acidic modifier that improves peak shape for carboxylic acids by suppressing the ionization of the carboxyl group.[6] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | The carboxyl and lactone groups absorb at lower UV wavelengths. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

3. Data Acquisition and Analysis:

-

Inject a racemic standard (a 50:50 mixture of the R and S enantiomers) to determine the retention times of each enantiomer and to confirm the resolving power of the system.

-

Inject the sample solution.

-

Integrate the peak areas for both the (R) and (S) enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| x 100

Visualization of the HPLC Workflow

Caption: Logical flow for calculating enantiomeric excess via polarimetry.

Summary and Method Comparison

Both chiral HPLC and polarimetry are valuable tools for assessing the chiral purity of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid. However, they offer different levels of information and are suited for different purposes.

| Feature | Chiral HPLC | Polarimetry |

| Principle | Differential interaction with a chiral stationary phase | Measurement of optical rotation of plane-polarized light |

| Information | Quantifies both enantiomers, provides % ee, and detects chiral impurities | Provides an overall optical rotation, from which % ee is calculated |

| Accuracy | High | Moderate; can be affected by impurities that are also optically active |

| Sensitivity | High (can detect trace amounts of the other enantiomer) | Lower; less accurate for very high or very low % ee values |

| Throughput | Lower (requires method development and run time per sample) | High (rapid measurement once the solution is prepared) |

| Best Use Case | Accurate quality control, final product release, and method validation | Rapid in-process checks, screening, and preliminary assessment |

Conclusion

The determination of the chiral purity of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid is a critical step in ensuring its quality and efficacy for applications in pharmaceutical and chemical synthesis. Chiral HPLC, particularly with a polysaccharide-based column like the Chiralpak AD-H, offers a highly accurate and sensitive method for the definitive quantification of enantiomeric excess. Polarimetry serves as a complementary, rapid technique for in-process monitoring and preliminary analysis. A thorough understanding of the principles behind these methods, coupled with robust, well-documented protocols, empowers researchers and scientists to confidently assess and validate the stereochemical integrity of this vital chiral building block.

References

-

ACS Publications. (n.d.). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2025, August 7). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig 8. Structures of chiral carboxylic acids. All the stereoisomers of.... Retrieved from [Link]

-

GSI Repository. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

YouTube. (2025, October 27). Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. Retrieved from [Link]

-

SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

SciELO South Africa. (n.d.). A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes. Retrieved from [Link]

-

Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]

-

Herald Scholarly Open Access. (n.d.). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Separation of (S)-3-Hydroxy-gamma-butyrolactone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. phx.phenomenex.com [phx.phenomenex.com]

natural occurrence of 5-oxotetrahydrofuran-2-carboxylic acid derivatives

An In-Depth Technical Guide to the Natural Occurrence of 5-Oxotetrahydrofuran-2-carboxylic Acid Derivatives

Foreword: Unveiling Nature's Lactones

The 5-oxotetrahydrofuran-2-carboxylic acid scaffold, a core component of a class of natural products commonly known as paraconic acids, represents a fascinating and biologically significant area of chemical biology.[1][2][3] These γ-butyrolactone structures, characterized by a carboxyl group at the 2-position and various alkyl or methylene substituents, are predominantly biosynthesized by fungi and lichens.[1][2][3][4] Their diverse and often potent biological activities, ranging from antimicrobial to anticancer, have positioned them as compelling lead structures for drug discovery and development.[2] This guide provides a comprehensive overview of their natural occurrence, biosynthesis, biological significance, and the technical methodologies required for their isolation and characterization, tailored for researchers, scientists, and drug development professionals.

Section 1: The Molecular Architecture and Its Natural Provenance

The fundamental structure of these compounds is a five-membered lactone ring derived from the intramolecular condensation of 2-hydroxyglutaric acid.[5] This core, 5-oxotetrahydrofuran-2-carboxylic acid (CAS 4344-84-7), serves as the foundation for a wide array of natural derivatives.[5] The term "paraconic acids" is frequently used to describe this family, which typically features a methyl or methylene group at the α-position to the lactone carbonyl, a carboxyl group at the β-position, and a variable-length alkyl chain at the γ-position.[3]

These natural products are not ubiquitous; their presence is concentrated in specific biological niches, primarily within the kingdoms of Fungi and the symbiotic organisms known as lichens.

-